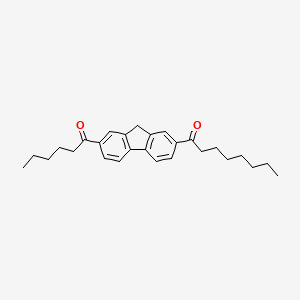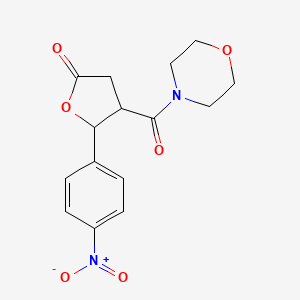
3,5-Dihydroxy-4,4-dimethyl-1-phenylimidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dihydroxy-4,4-dimethyl-1-phenylimidazolidin-2-one: is an organic compound belonging to the class of imidazolidinones This compound is characterized by the presence of two hydroxyl groups, a phenyl group, and a dimethyl substitution on the imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dihydroxy-4,4-dimethyl-1-phenylimidazolidin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the direct incorporation of the carbonyl group into 1,2-diamines, followed by cyclization to form the imidazolidinone ring . Another approach includes the diamination of olefins or the intramolecular hydroamination of linear urea derivatives .
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to enhance yield and purity. Catalysts such as metal complexes or organocatalysts are often employed to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dihydroxy-4,4-dimethyl-1-phenylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
3,5-Dihydroxy-4,4-dimethyl-1-phenylimidazolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Dihydroxy-4,4-dimethyl-1-phenylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
3,5-Dimethoxy-4,4-dimethyl-1-phenylimidazolidin-2-one: Similar in structure but with methoxy groups instead of hydroxyl groups.
Imidazolidin-2-ones: A broader class of compounds with similar core structures but varying substituents.
Uniqueness: 3,5-Dihydroxy-4,4-dimethyl-1-phenylimidazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of hydroxyl groups enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications .
Properties
CAS No. |
61532-10-3 |
|---|---|
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3,5-dihydroxy-4,4-dimethyl-1-phenylimidazolidin-2-one |
InChI |
InChI=1S/C11H14N2O3/c1-11(2)9(14)12(10(15)13(11)16)8-6-4-3-5-7-8/h3-7,9,14,16H,1-2H3 |
InChI Key |
UPETWCNMMOQLHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N(C(=O)N1O)C2=CC=CC=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[acetyl(phenyl)amino]benzoate](/img/structure/B14579707.png)
![3-(Anilinomethylidene)-1-oxaspiro[5.5]undecane-2,4-dione](/img/structure/B14579715.png)

![2,2'-[Oxydi(4,1-phenylene)]bis(5-methyl-1,3-dioxane-5-carboxylic acid)](/img/structure/B14579734.png)



![N-(4-Nitrophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14579755.png)






